molecular formula C14H12N2O2S B13869337 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid

5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid

Cat. No.: B13869337
M. Wt: 272.32 g/mol
InChI Key: GQPJJTVMDONISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid is a complex organic compound that features both an indole and a thiophene ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid apart is the combination of both indole and thiophene rings in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

5-[5-(aminomethyl)-1H-indol-2-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H12N2O2S/c15-7-8-1-2-10-9(5-8)6-11(16-10)12-3-4-13(19-12)14(17)18/h1-6,16H,7,15H2,(H,17,18)

InChI Key

GQPJJTVMDONISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C=C(N2)C3=CC=C(S3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.